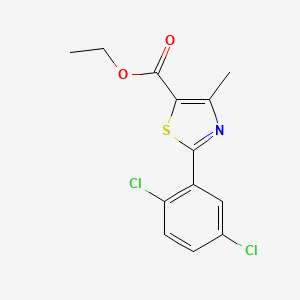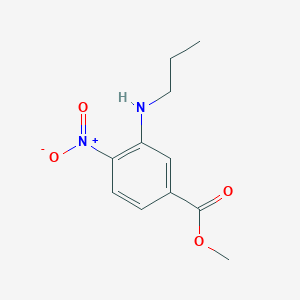
3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a trifluoromethyl group attached to a benzoyl moiety, which is further connected to an azetidine ring and an oxazolidine-2,4-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate:
Azetidine Ring Formation: The benzoyl intermediate is then reacted with an appropriate azetidine precursor under controlled conditions to form the azetidine ring.
Oxazolidine-2,4-dione Formation: Finally, the azetidine intermediate undergoes cyclization with a suitable reagent to form the oxazolidine-2,4-dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles like amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biological pathways. The azetidine and oxazolidine-2,4-dione moieties contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione: This compound is unique due to the presence of both the trifluoromethyl group and the oxazolidine-2,4-dione structure.
3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)oxazolidine-2-one: Similar but lacks one of the dione groups, which may affect its reactivity and stability.
3-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione: Contains a sulfur atom in place of the oxygen in the oxazolidine ring, potentially altering its biological activity.
Uniqueness
The combination of the trifluoromethyl group, azetidine ring, and oxazolidine-2,4-dione structure makes this compound unique
特性
IUPAC Name |
3-[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4/c15-14(16,17)10-4-2-1-3-9(10)12(21)18-5-8(6-18)19-11(20)7-23-13(19)22/h1-4,8H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZBATVTZDEDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1,5-dioxo-4-(2-thienylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2709958.png)

![N-(3-cyclopropyl-3-hydroxypropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2709963.png)
![6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2709967.png)




![1-(4-chlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B2709975.png)
![4-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-3-nitrobenzenecarboxamide](/img/structure/B2709977.png)

![N-benzyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2709979.png)

